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Compound of Interest

Compound Name: 4,4-Dimethylcyclohexanone oxime

Cat. No.: B3060508

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and chemical properties of 4,4-Dimethylcyclohexanone oxime. The information is curated for
professionals in research and development, with a focus on delivering precise data and
established experimental protocols.

Molecular Structure and Identifiers

4,4-Dimethylcyclohexanone oxime is a derivative of cyclohexanone with two methyl groups
at the fourth position and an oxime functional group. While detailed crystallographic data
providing precise bond lengths and angles for this specific molecule are not readily available in
public databases, its fundamental structural properties are well-established.

Table 1: Molecular Identifiers
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Identifier Value Source
N-(4,4-
IUPAC Name dimethylcyclohexylidene)h  [1]

ydroxylamine

SMILES String CCl(CCccC(=NO)CccC1)C [1]
[JGLUXGAALWDOQ-

InChl Key [1]
UHFFFAOYSA-N

Molecular Formula C8H15NO [1]

Molecular Weight 141.21 g/mol [1]

| CAS Number | 4701-96-6 |[1] |

Table 2: Computed Molecular Properties

Property Value
Topological Polar Surface Area 32.6 A2
Complexity 137
Hydrogen Bond Donor Count 1

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of 4,4-Dimethylcyclohexanone Oxime

The standard and most common method for the synthesis of 4,4-Dimethylcyclohexanone
oxime is the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine, typically in the
presence of a base.

Experimental Protocol: Oximation of 4,4-
Dimethylcyclohexanone
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This protocol is adapted from a standard laboratory procedure for the synthesis of
cyclohexanone oximes.

Materials:

4,4-Dimethylcyclohexanone

o Hydroxylamine hydrochloride (NH2OH-HCI)
e Sodium carbonate (Na2CO3)

e Ethanol

o Water

o Ethyl acetate

 Brine solution

e Anhydrous sodium sulfate

Procedure:

 In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone (e.g., 50 g, 396.19 mmol) and
hydroxylamine hydrochloride (e.g., 35.84 g, 515.75 mmol) in a mixture of water (190 mL) and
ethanol (250 mL).

e Prepare a solution of sodium carbonate (e.g., 54.16 g, 510.99 mmol) in water (170 mL).

e Add the sodium carbonate solution dropwise to the flask containing the ketone and
hydroxylamine hydrochloride over a period of 20 minutes with stirring.

 After the addition is complete, heat the reaction mixture to reflux for 3 hours.
» Following reflux, remove the ethanol from the reaction mixture by rotary evaporation.
o Extract the aqueous residue with ethyl acetate (e.g., 4 x 120 mL).

o Combine the organic layers and wash with water (150 mL) followed by brine (150 mL).
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» Dry the organic layer over anhydrous sodium sulfate.

o Concentrate the dried organic solution to yield 4,4-dimethylcyclohexanone oxime as a
white solid.

Diagram 1: Synthesis Workflow of 4,4-Dimethylcyclohexanone Oxime
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Caption: Workflow for the synthesis of 4,4-Dimethylcyclohexanone Oxime.

Chemical Reactions of Oximes

4,4-Dimethylcyclohexanone oxime, as a typical ketoxime, can undergo several characteristic
reactions. These reactions are fundamental in synthetic organic chemistry and are relevant for
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drug development professionals exploring derivatization strategies.

Diagram 2: Common Reactions of Cyclohexanone Oximes
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Caption: Key chemical transformations of 4,4-Dimethylcyclohexanone Oxime.

Beckmann Rearrangement

The Beckmann rearrangement is a well-known reaction of oximes, which involves their
conversion into amides or lactams in the presence of an acid catalyst. This reaction is crucial in
industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6.

Reduction

The oxime functional group can be reduced to a primary amine. Common reducing agents for
this transformation include sodium amalgam or catalytic hydrogenation. This provides a
synthetic route to substituted cyclohexylamines.
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Hydrolysis

Under acidic conditions, oximes can be hydrolyzed back to the corresponding ketone and
hydroxylamine. This reaction is essentially the reverse of the oxime formation.

Spectroscopic Data

Detailed experimental *H and 3C NMR spectra for 4,4-Dimethylcyclohexanone oxime are not
consistently available in public spectral databases. However, the expected chemical shifts can
be predicted based on the structure and data from analogous compounds.

Table 3: Predicted *H NMR Chemical Shifts

Predicted Chemical Shift

Protons Multiplicity
(ppm)

-CHs 09-1.2 Singlet

-CH2- (ring) 14-25 Multiplets

| =N-OH | 8.0 - 10.0 | Broad Singlet |

Table 4: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
-C(CHs3)2 30 -40
-CHs 25-30
-CH2- (ring) 20 -40
| C=N| 155 - 165 |

Note: These are predicted values and actual experimental data may vary depending on the

solvent and other experimental conditions.

Conclusion
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This technical guide has summarized the key molecular and chemical properties of 4,4-
Dimethylcyclohexanone oxime. While a wealth of information exists regarding its synthesis
and general reactivity, there is a notable lack of publicly available, experimentally determined
structural and spectroscopic data for this specific compound. The provided synthesis protocol
offers a reliable method for its preparation, and the outlined reaction pathways highlight its
potential as a versatile intermediate in organic synthesis and drug development. Further
research to fully characterize this molecule through techniques such as X-ray crystallography
and comprehensive NMR spectroscopy would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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